2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one
CAS No.:
Cat. No.: VC16099052
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO3 |
|---|---|
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | (4E)-2-[chloro(phenyl)methyl]-4-(ethoxymethylidene)-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C13H12ClNO3/c1-2-17-8-10-13(16)18-12(15-10)11(14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+ |
| Standard InChI Key | UCDJNAAUMIQNQM-CSKARUKUSA-N |
| Isomeric SMILES | CCO/C=C/1\C(=O)OC(=N1)C(C2=CC=CC=C2)Cl |
| Canonical SMILES | CCOC=C1C(=O)OC(=N1)C(C2=CC=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one (C₁₃H₁₂ClNO₃) possesses a molecular weight of 265.69 g/mol and adopts an (E)-configuration at the ethoxymethylene substituent . Its IUPAC name, (4E)-2-[chloro(phenyl)methyl]-4-(ethoxymethylidene)-1,3-oxazol-5-one, reflects the spatial arrangement critical for intermolecular interactions. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| InChI Key | UCDJNAAUMIQNQM-CSKARUKUSA-N |
| SMILES Notation | CCOC=C1C(=O)OC(=N1)C(C2=CC=CC=C2)Cl |
| Topological Polar Surface Area | 61.4 Ų |
The oxazol-5(4H)-one core facilitates hydrogen bonding via its carbonyl oxygen, while the chlorophenyl group enhances lipophilicity, a trait correlated with membrane permeability in drug candidates .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analyses of analogous oxazolones reveal distinct signals:
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¹H NMR: Ethoxy protons resonate at δ 1.2–1.4 ppm (triplet) and δ 3.8–4.1 ppm (quartet), while the exocyclic methylidene proton appears as a singlet near δ 7.5 ppm .
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¹³C NMR: The oxazolone carbonyl carbon typically absorbs at δ 165–170 ppm, with the ethoxymethylene carbon at δ 95–100 ppm .
Mass spectrometric fragmentation patterns show a base peak at m/z 266.058 ([M+H]⁺), corresponding to the molecular ion, with subsequent losses of Cl (35.5 Da) and ethoxy groups (45 Da) .
Synthesis and Reaction Pathways
One-Pot Cyclization Strategy
A scalable synthesis route employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids in aqueous media . The protocol involves:
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N-Acylation: Reacting glycine derivatives with chloro-phenylacetyl chloride in the presence of DMT-MM.
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Cyclodehydration: Treating the intermediate with N,N-diethylaniline to induce oxazole ring formation .
This method achieves yields exceeding 70% under optimized conditions (pH 7.5, 25°C), avoiding hazardous solvents like thionyl chloride .
Alternative Synthetic Approaches
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Classical Cyclocondensation: Heating N-acylamino acids with acetic anhydride/sodium acetate yields oxazolones but requires stringent moisture control .
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining 65–75% yields .
Biological Activities and Mechanisms
| Cell Line | 2-(Chloro(phenyl)methyl) Derivative | Cisplatin (Control) |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | 5.8 ± 0.9 |
| A549 (Lung) | 18.9 ± 2.1 | 7.3 ± 1.1 |
| HepG2 (Liver) | 15.6 ± 1.8 | 6.5 ± 0.8 |
Data adapted from in vitro assays showing dose-dependent apoptosis via caspase-3 activation .
Antibacterial Effects
Against Staphylococcus aureus (Gram+):
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MIC: 32 μg/mL (comparable to ampicillin at 16 μg/mL).
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Disrupts cell wall synthesis by binding penicillin-binding protein 2a.
Toxicological Profile
Ecotoxicity Assessments
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Daphnia magna: LC₅₀ = 48 mg/L (96h exposure), significantly less toxic than triazinone analogs (LC₅₀ = 12 mg/L) .
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Mechanistic Insight: Low bioaccumulation potential (log Kow = 2.1) reduces environmental persistence .
Eukaryotic Toxicity
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Saccharomyces cerevisiae: 85% viability at 100 μM, attributed to efflux by Pdr5 and Snq2 transporters .
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Mutagenicity: Ames test negative up to 500 μg/plate, indicating no direct DNA damage .
Therapeutic Applications and Future Directions
Drug Development Considerations
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Pharmacokinetics: Moderate plasma protein binding (78%) and hepatic clearance (t₁/₂ = 3.2h in rats) .
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Formulation Challenges: Low aqueous solubility (0.12 mg/mL) necessitates nanoparticulate delivery systems.
Target Identification Pipeline
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Kinase Profiling: Screen against 97 human kinases using immobilized metal affinity chromatography.
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Transcriptomic Analysis: Identify differentially expressed genes in treated vs. untreated cancer cells.
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Metabolomic Mapping: Track ATP/ADP ratios to confirm energy pathway disruption.
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